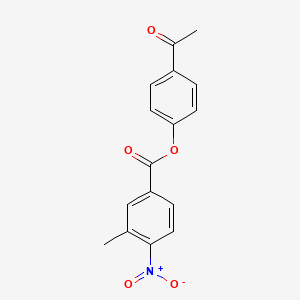

4-乙酰苯基-3-甲基-4-硝基苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 4-acetylphenyl 3-methyl-4-nitrobenzoate often involves reactions under controlled conditions to ensure the correct functional group attachment and molecular structure formation. For instance, the synthesis of related compounds such as 4-nitrobenzoylhydrazine from 4-nitrobenzoic acid showcases the need for precise reactant ratios and conditions to achieve desired outcomes, emphasizing the complexity and precision required in synthesizing nitrobenzoate derivatives (De-jiang, 2005).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 4-acetylphenyl 3-methyl-4-nitrobenzoate reveals intricate details about their conformation and stability. Studies using X-ray diffraction and spectroscopic methods provide insights into the geometry, bond lengths, and angles, which are crucial for understanding the compound's reactivity and properties. For example, the crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid highlights the importance of hydrogen bonding in stabilizing molecular structures and forming dimers in the solid state (Jedrzejas et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of 4-acetylphenyl 3-methyl-4-nitrobenzoate derivatives is influenced by their functional groups. Nitration reactions, for example, are pivotal in introducing nitro groups to the benzene ring, affecting the compound's electronic properties and reactivity. Studies on nitration processes provide insights into the mechanisms and conditions favoring the formation of specific nitro derivatives, which is essential for designing synthesis pathways for targeted compounds (Fischer et al., 1975).

Physical Properties Analysis

The physical properties of 4-acetylphenyl 3-methyl-4-nitrobenzoate and related compounds, such as melting points, solubility, and crystal structure, are critical for their application in material science and chemistry. The formation of polymorphs, for example, can significantly affect a compound's solubility and melting point, which are crucial parameters for its processing and application (Jotani et al., 2018).

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, reactivity towards other chemical entities, and stability under various conditions, is essential for the practical application of 4-acetylphenyl 3-methyl-4-nitrobenzoate derivatives. These properties are determined by the compound's molecular structure and the electronic effects of its functional groups, which dictate its behavior in chemical reactions and its interaction with other molecules (Cai & Shui, 2005).

科学研究应用

有机合成和材料化学

复杂分子的合成与表征: 已经探索了复杂分子的合成和表征,例如亚硝基芳烃和偶氮苯的制备。例如,Priewisch 和 Rück‐Braun (2005) 描述了亚硝基芳烃的有效制备,用于合成偶氮苯,重点介绍了苯胺催化氧化的方法,这可能与 4-乙酰苯基-3-甲基-4-硝基苯甲酸酯的衍生物有关 (Priewisch & Rück‐Braun, 2005)。

分子印迹: Saloni 等人 (2013) 研究了用于硝基化合物分子印迹的单体和溶剂的选择,为 4-乙酰苯基-3-甲基-4-硝基苯甲酸酯的应用提供了指导。这项研究旨在优化分子印迹聚合物 (MIP) 的合成,用于基于硝基化合物的传感器或吸附剂 (Saloni, Walker, & Hill, 2013)。

环境科学与污染处理

高级氧化工艺 (AOP): Sharma、Mukhopadhyay 和 Murthy (2010) 探索了使用高级氧化工艺降解诸如 4-氯苯酚之类的污染物,这可能与类似于 4-乙酰苯基-3-甲基-4-硝基苯甲酸酯的化合物的分解或解毒有关。他们的工作强调了有机氧化剂在废水处理中的潜力 (Sharma, Mukhopadhyay, & Murthy, 2010)。

选择性吸附和传感: 创建金属有机骨架 (MOF) 用于传感和选择性吸附染料或污染物是另一个应用领域。Guo 等人 (2017) 描述了一种微孔阴离子 MOF 的合成,该 MOF 可通过合成后改性镧系离子进行发光传感硝基苯,展示了此类骨架在环境监测和修复中的效用 (Guo et al., 2017)。

光物理和理论研究

光物理性质和金属离子相互作用: Das 等人 (2012) 进行的硝基苯并恶二唑衍生物与金属离子的相互作用研究可以为基于 4-乙酰苯基-3-甲基-4-硝基苯甲酸酯的荧光传感器或材料的设计提供信息。此类研究有助于理解光物理行为和在传感或催化中的潜在应用 (Das, Patra, Jose, & Sarkar, 2012)。

属性

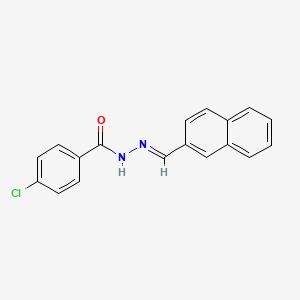

IUPAC Name |

(4-acetylphenyl) 3-methyl-4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5/c1-10-9-13(5-8-15(10)17(20)21)16(19)22-14-6-3-12(4-7-14)11(2)18/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILNIEMVSAMBOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetylphenyl 3-methyl-4-nitrobenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5566831.png)

![2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5566859.png)

![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5566861.png)

![3-bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5566863.png)

![5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxylic acid](/img/structure/B5566875.png)

![{4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5566885.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B5566896.png)

![4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5566898.png)

![3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5566922.png)

![methyl 4-(5-methyl-6-{[(2-methylphenyl)amino]carbonyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoate](/img/structure/B5566934.png)